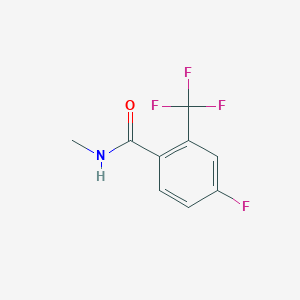
4-fluoro-N-methyl-2-(trifluoromethyl)benzamide
Descripción general
Descripción
4-fluoro-N-methyl-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C9H7F4NO and its molecular weight is 221.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity : Fluoro and trifluoromethyl derivatives, including compounds similar to 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide, have shown high activity against fungi and Gram-positive microorganisms. Some derivatives also displayed activity against Gram-negative strains (Carmellino et al., 1994).
Palladium-Catalyzed Arylations : The influence of fluoro-substituents on benzamides, like 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide, in palladium-catalyzed direct arylations has been studied. These compounds show regioselective arylations at ortho-positions of the fluoro substituents (Laidaoui et al., 2016).
Molecular Imaging in Alzheimer's Disease : A derivative of 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide, used as a molecular imaging probe, has been applied in positron emission tomography (PET) for quantification of serotonin 1A receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).
Crystal Structure Analysis : The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including those structurally related to 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide, have been reported, contributing to a better understanding of their molecular conformations (Suchetan et al., 2016).
Pharmacokinetics of Novel Inhibitors : Studies on the pharmacokinetics of compounds similar to 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide, such as anaplastic lymphoma kinase inhibitors, have been conducted. These studies help in understanding the metabolic pathways and potential therapeutic applications of these compounds (Teffera et al., 2013).
Synthesis and Evaluation of Derivatives : Research has been conducted on synthesizing and evaluating derivatives of 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide, which hold potential as anticancer agents. The study of their synthesis, characterization, and biological evaluation contributes significantly to the development of new therapeutics (Vallri et al., 2020).
Propiedades
IUPAC Name |
4-fluoro-N-methyl-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-14-8(15)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYKDCVNRDXILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-methyl-2-(trifluoromethyl)benzamide | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

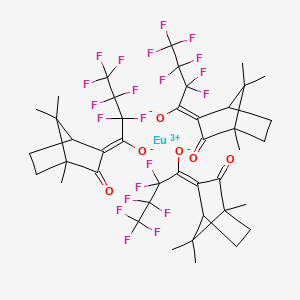
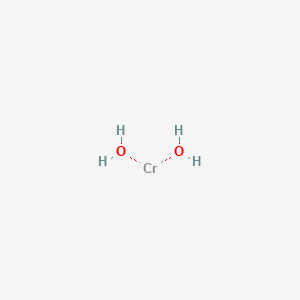
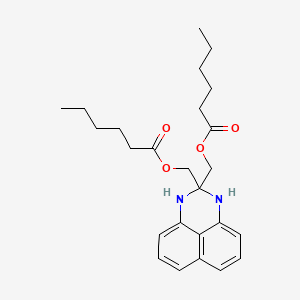
![1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene](/img/structure/B8082664.png)

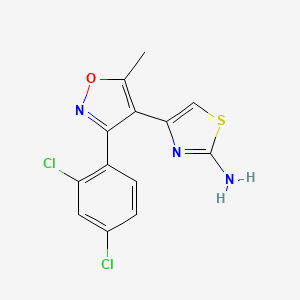
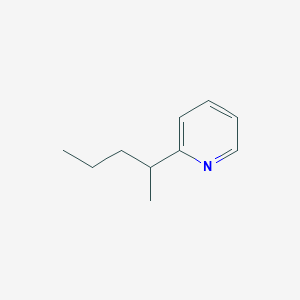

![Methyl (2S,3S)-2-(benzhydrylideneamino)-3-[[(S)-tert-butylsulfinyl]amino]-4,4,4-trifluorobutanoate](/img/structure/B8082717.png)




